molecular formula C4H6F2NO3P B14525545 Ethyl [(difluorophosphoryl)methylidene]carbamate CAS No. 62779-35-5

Ethyl [(difluorophosphoryl)methylidene]carbamate

Cat. No.: B14525545
CAS No.: 62779-35-5
M. Wt: 185.07 g/mol
InChI Key: WOQWQBXFLVLWCJ-UHFFFAOYSA-N
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Description

Ethyl [(difluorophosphoryl)methylidene]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is characterized by the presence of a difluorophosphoryl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(difluorophosphoryl)methylidene]carbamate typically involves the reaction of ethyl carbamate with difluorophosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(difluorophosphoryl)methylidene]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler carbamate derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the difluorophosphoryl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For

Properties

CAS No.

62779-35-5

Molecular Formula

C4H6F2NO3P

Molecular Weight

185.07 g/mol

IUPAC Name

ethyl N-(difluorophosphorylmethylidene)carbamate

InChI

InChI=1S/C4H6F2NO3P/c1-2-10-4(8)7-3-11(5,6)9/h3H,2H2,1H3

InChI Key

WOQWQBXFLVLWCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N=CP(=O)(F)F

Origin of Product

United States

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